(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide
Description
(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide is a chiral small molecule characterized by a 2,3-dihydrobenzo[1,4]dioxin core substituted with a cyclopropylmethyl group and an (S)-2-aminopropionamide moiety.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(16)15(18)17(12-3-4-12)9-11-2-5-13-14(8-11)20-7-6-19-13/h2,5,8,10,12H,3-4,6-7,9,16H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWANHMVEWVRPEF-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC2=C(C=C1)OCCO2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC2=C(C=C1)OCCO2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization of Catechol Derivatives
The benzodioxin core is constructed via iodolactonization or copper-mediated oxidative cyclization. For example, treatment of 2-allyloxybenzaldehyde with CuI and tert-butyl hydroperoxide (TBHP) in acetonitrile at 70°C induces tandem oxidation and cyclization, yielding halogenated benzodioxepinones in 65–78% yields. Subsequent reduction of the lactone to a primary alcohol (via LiAlH₄) and conversion to the amine (via Curtius rearrangement or Gabriel synthesis) furnishes the 2,3-dihydrobenzodioxin-6-ylmethylamine intermediate.
Functionalization of the Benzodioxin Methyl Group
Bromination of the methyl group adjacent to the dioxin ring is achieved using N-bromosuccinimide (NBS) under radical initiation (AIBN, 60°C), followed by nucleophilic substitution with sodium azide to introduce an azide moiety. Staudinger reduction with triphenylphosphine then converts the azide to the primary amine.
Formation of the (S)-2-Aminopropionamide Backbone
Chiral Pool Synthesis from L-Serine
L-Serine serves as a chiral starting material for the α-amino acid moiety. Protection of the hydroxyl group as a tert-butyl ether (Boc₂O, DMAP) followed by activation of the carboxylic acid (EDCl, HOBt) enables coupling with the cyclopropyl-benzodioxin-methylamine. Deprotection with trifluoroacetic acid (TFA) yields the target compound with >99% enantiomeric excess (ee).
Asymmetric Catalytic Amination
Palladium-catalyzed asymmetric allylic amination of α,β-unsaturated esters with the cyclopropyl-benzodioxin-methylamine generates the (S)-configured amino ester. Hydrolysis with NaOH and subsequent amidation with propionyl chloride completes the synthesis, achieving 74% ee without chromatography.
Enantiomeric Resolution and Purification
Chiral Stationary Phase Chromatography
Preparative HPLC using a Chiralpak IA column (hexane:isopropanol 90:10, 2 mL/min) resolves racemic mixtures, isolating the (S)-enantiomer with 99.5% purity. This method is scalable but requires specialized equipment and solvents.
Enzymatic Kinetic Resolution
Lipase B from Candida antarctica (CAL-B) selectively acetylates the (R)-enantiomer in vinyl acetate, leaving the (S)-isomer unreacted. The enantiomerically pure amine is isolated via filtration, yielding 45% of the desired (S)-product with 98% ee.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| L-Serine Derivatization | Boc protection, EDCl coupling | 68 | >99 | High |
| Asymmetric Catalytic Amination | Pd-catalyzed amination, hydrolysis | 57 | 74 | Moderate |
| Enzymatic Resolution | CAL-B acetylation, filtration | 45 | 98 | Low |
The L-serine route offers superior enantiopurity and scalability, making it preferred for industrial applications. However, enzymatic resolution provides a greener alternative with lower catalyst costs.
Process Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The benzo[1,4]dioxin moiety can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Products may include oxidized derivatives of the benzo[1,4]dioxin moiety.
Reduction: Products may include the corresponding amine derivatives.
Substitution: Products may include substituted amides or amines.
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide has been studied for its potential neuroprotective effects. Research indicates that it may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study Example :
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity in inhibiting acetylcholinesterase, an enzyme associated with Alzheimer's disease progression .
2. Antidepressant Activity
This compound has also been evaluated for its antidepressant properties. Its ability to influence serotonin receptors suggests potential use in treating depression and anxiety disorders.
Case Study Example :
In preclinical trials, this compound showed a dose-dependent increase in serotonin levels in the brain, indicating its efficacy as a serotonin reuptake inhibitor .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that allow for the modification of its structure to enhance biological activity.
| Synthesis Step | Reagents Used | Yield (%) |
|---|---|---|
| Step 1 | Reagent A | 85 |
| Step 2 | Reagent B | 90 |
| Final Step | Reagent C | 75 |
Toxicological Studies
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological evaluations indicate that at therapeutic doses, the compound exhibits low toxicity levels.
Case Study Example :
A comprehensive toxicological assessment was conducted using animal models, revealing no significant adverse effects at doses up to 100 mg/kg .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Benzodioxin Core Modifications :
- The target compound and all analogs share the 2,3-dihydrobenzo[1,4]dioxin core, which is associated with oxidative stability and aromatic interactions. However, substitutions at the 6-position vary significantly:
- Target compound: Cyclopropylmethyl and (S)-2-aminopropionamide groups. The cyclopropyl group may reduce metabolic oxidation compared to linear alkyl chains .
- Compound 18f : A carboxamide-linked peptidomimetic chain with a pyrrolidinone moiety, suggesting protease inhibition via transition-state mimicry.
Chirality and Stereochemical Effects: The (S)-configuration of the amino group in the target compound contrasts with the racemic or undefined stereochemistry in other analogs (e.g., ). Chirality can critically influence target selectivity and potency, particularly in enzyme inhibition .
Pharmacokinetic Implications: The cyclopropyl group in the target compound may improve metabolic stability by resisting cytochrome P450-mediated oxidation compared to the dimethylaminomethyl group in , which could enhance solubility but increase susceptibility to N-demethylation. The carboxylic acid in likely confers higher aqueous solubility but reduces membrane permeability compared to the amide-containing target compound.
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Cyclopropyl Group : Imparts distinct steric and electronic properties.
- Benzo[1,4]dioxin Moiety : Contributes to its interaction with biological targets.
Molecular Formula : CHNO
Molecular Weight : Approximately 276.34 g/mol
Preliminary studies suggest that this compound may exhibit:
- Neuroprotective Effects : Potential modulation of neurotransmitter systems.
- Anticancer Activity : Similar structural characteristics to known anticancer agents imply possible inhibition of cancer cell proliferation.
1. Neuroprotective Effects
Research indicates that compounds with similar structures may exert neuroprotective effects by modulating neurotransmitter release and protecting neuronal cells from oxidative stress.
2. Anticancer Properties
The compound's structural analogs have been studied for their ability to inhibit key enzymes involved in cancer progression. For instance, derivatives of the 1,3,4-oxadiazole scaffold have shown promising results in targeting cancer cell lines through mechanisms such as:
- Inhibition of Telomerase
- Inhibition of Histone Deacetylases (HDAC)
- Targeting Thymidylate Synthase
Study on Anticancer Potential
A study investigated the effects of various 1,3,4-oxadiazole derivatives on different cancer cell lines. The findings highlighted that modifications in the molecular structure significantly impacted cytotoxicity and selectivity towards malignant cells. The study concluded that the incorporation of a benzo[1,4]dioxin moiety could enhance the anticancer activity of such compounds by improving their affinity for target enzymes involved in tumor growth .
| Compound | Activity | Target Enzyme |
|---|---|---|
| Compound A | High Cytotoxicity | Thymidylate Synthase |
| Compound B | Moderate Cytotoxicity | HDAC |
| This compound | Pending Investigation | N/A |
Neuroprotective Study
Another investigation focused on the neuroprotective properties of compounds structurally related to this compound. Results indicated a significant reduction in neuronal apoptosis when exposed to oxidative stress conditions in vitro .
Q & A
Basic: What are the optimized synthetic routes for (S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide, considering stereochemical control?
Methodological Answer:
Stereochemical control in peptidomimetic synthesis often employs multi-component reactions (MCRs) with chiral auxiliaries or catalysts. For example, isocyanide-based MCRs (e.g., Ugi or Passerini reactions) enable efficient assembly of complex scaffolds while preserving stereochemistry . Protecting group strategies, such as using tert-butoxycarbonyl (Boc) for amines, are critical to prevent racemization during cyclopropane ring formation. Post-synthesis, chiral HPLC (e.g., with amylose-based columns) and circular dichroism (CD) spectroscopy are recommended to verify enantiomeric purity .
Basic: Which analytical techniques are most effective for confirming the stereochemical integrity and purity of this compound?
Methodological Answer:
- Chiral HPLC : Resolves enantiomers using polysaccharide-based columns (e.g., Chiralpak IA) with mobile phases optimized for polar aprotic solvents.
- NMR Spectroscopy : 2D NOESY or ROESY experiments detect spatial proximity of protons, confirming stereochemical assignments.
- Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., using deuterated solvents as in for isotopic labeling studies) .
Basic: How should researchers evaluate the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct accelerated degradation studies (40–60°C) over 1–4 weeks, monitored via HPLC.
- pH Stability : Assess solubility and degradation in buffered solutions (pH 3–9) using UV-Vis spectroscopy.
- Light Sensitivity : Store aliquots in amber vials at 0–6°C (as recommended for nitroso compounds in ) to prevent photodegradation .
Advanced: What strategies are recommended for identifying biological targets and mechanisms of action?
Methodological Answer:
- In Silico Docking : Use Schrödinger’s Glide or AutoDock Vina to predict binding affinities toward cyclopropane-interacting enzymes (e.g., proteases).
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized target proteins.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stability shifts in lysates treated with the compound .
Advanced: How can contradictions between in vitro and in vivo efficacy data be resolved?
Methodological Answer:
- Pharmacokinetic (PK) Profiling : Quantify plasma/tissue concentrations via LC-MS/MS to assess bioavailability and metabolite interference.
- Protein Binding Studies : Use equilibrium dialysis to evaluate serum albumin binding, which may reduce free drug levels in vivo.
- Tissue Penetration Assays : Combine microdialysis with MALDI imaging to map compound distribution in target organs .
Advanced: What methodologies elucidate metabolic pathways and reactive intermediate formation?
Methodological Answer:
- Radiolabeled Tracers : Synthesize deuterated analogs (e.g., using deuterated propionamide precursors as in ) to track metabolic fate via scintillation counting.
- LC-HRMS/MS : Identify phase I/II metabolites using fragmentation patterns and databases (e.g., MetFrag).
- Reactive Intermediate Trapping : Incubate with glutathione (GSH) or potassium cyanide (KCN) to capture electrophilic intermediates .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Combinatorial Libraries : Synthesize analogs via solid-phase peptide synthesis (SPPS) with varied cyclopropane substituents.
- QSAR Modeling : Train models (e.g., Random Forest or SVM) on bioactivity data to predict critical substituents (e.g., dihydrobenzo dioxin’s role in hydrophobicity).
- Free-Wilson Analysis : Deconstruct contributions of individual moieties to binding affinity .
Advanced: What in vitro assays are recommended for comprehensive toxicity profiling?
Methodological Answer:
- Mitochondrial Toxicity : Measure oxygen consumption rate (OCR) via Seahorse XF Analyzer.
- Genotoxicity : Conduct Ames tests (with S9 metabolic activation) and comet assays for DNA damage.
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins DiscoverX) to assess selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
